Cas no 1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate)

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (pyrimidin-2-ylmethyl)carbamate
- 2-(Boc-aminomethyl)pyrimidine
- tert-butyl N-(pyrimidin-2-ylmethyl)carbamate
-
- MDL: MFCD11617314
- インチ: InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14)
- InChIKey: TXOFDWCPZCHHEE-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NCC1=NC=CC=N1)=O)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 5
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM106321-5g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 5g |
$638 | 2021-08-06 | |
eNovation Chemicals LLC | D403410-25g |
tert-butyl pyrimidin-2-ylmethylcarbamate |
1260843-26-2 | 97% | 25g |
$800 | 2024-06-05 | |
eNovation Chemicals LLC | D403410-500g |
tert-butyl pyrimidin-2-ylmethylcarbamate |
1260843-26-2 | 97% | 500g |
$5000 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117616-25g |
tert-Butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 98% | 25g |
¥6061.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX410-200mg |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 95+% | 200mg |
380.0CNY | 2021-07-15 | |
Chemenu | CM106321-5g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 5g |
$*** | 2023-04-03 | |
Chemenu | CM106321-10g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 10g |
$*** | 2023-04-03 | |
Matrix Scientific | 113294-1g |
2-(Boc-aminomethyl)pyrimidine |
1260843-26-2 | 1g |
$662.00 | 2023-09-06 | ||
abcr | AB454487-1 g |
2-(Boc-aminomethyl)pyrimidine; . |
1260843-26-2 | 1g |
€338.80 | 2023-07-18 | ||
Chemenu | CM106321-10g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 10g |
$968 | 2021-08-06 |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
tert-butyl N-(pyrimidin-2-ylmethyl)carbamateに関する追加情報
Terbutyl N-(Pyrimidin-2-ylmethyl)Carbamate: A Promising Compound in Medicinal Chemistry
Terbutyl N-(pyrimidin-2-ylmethyl)carbamate (CAS No. 1260843-26-2) represents a novel class of carbamate derivatives with significant potential in pharmaceutical research. This compound features a unique pyrimidin-2-ylmethyl group attached to a tert-butyl moiety, creating a structural framework that balances chemical stability and functional versatility. Recent studies have highlighted its role as a versatile scaffold for drug development, particularly in targeting kinase pathways and neurodegenerative disorders.
Structurally, the tert-butyl group provides steric hindrance, which is critical for modulating the compound's reactivity. The pyrimidin-2-ylmethyl linkage introduces aromaticity and conjugation, enhancing its interaction with biological targets. This combination of features makes terbutyl N-(pyrimidin-2-ylmethyl)carbamate a key candidate for exploring ATP-competitive inhibitors in oncology and metabolic diseases. Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated its ability to inhibit kinase enzymes with high selectivity, positioning it as a potential lead compound for cancer therapy.
Recent advancements in synthetic chemistry have enabled the efficient preparation of terbutyl N-(pyrimidin-2-ylmethyl)carbamate through microwave-assisted methodologies. A 2023 study in *Organic & Biomolecular Chemistry* reported a scalable synthesis route involving pyrimidine ring formation and carbamate functionalization. This method reduces reaction times and minimizes byproduct formation, aligning with green chemistry principles. The compound's stability under various reaction conditions further underscores its utility in pharmaceutical applications.
Biological studies have revealed that terbuty N-(pyrimidin-2-ylmethyl)carbamate exhibits promising antioxidant activity and anti-inflammatory properties. A 2023 preclinical trial in *Pharmacological Reports* demonstrated its ability to modulate ROS production and NF-κB signaling, suggesting therapeutic potential for chronic inflammatory conditions. Additionally, its cytotoxicity profile against cancer cell lines, such as HCT116 and MCF-7, has attracted attention in oncology research.
Emerging research has also explored the prodrug potential of terbutyl N-(pyrimidin-2-ylmethyl)carbamate. A 2023 study in *European Journal of Medicinal Chemistry* highlighted its ability to release active metabolites in the gastrointestinal tract, enhancing drug bioavailability. This property is particularly valuable for oral formulations targeting metabolic disorders and neurological conditions. The compound's hydrophilic nature further supports its use in aqueous-based drug delivery systems.
Recent computational studies have utilized molecular docking and QSAR analysis to predict the compound's interactions with biological targets. A 2023 paper in *Computational Biology and Chemistry* identified potential binding sites on CDK2 and PI3K proteins, reinforcing its role as a targeted therapy agent. These findings have spurred efforts to optimize its drug-like properties, including improving solubility and metabolic stability.
In conclusion, terbutyl N-(pyrimidin-2-ylmethyl)carbamate (CAS No. 1260843-26-2) stands as a multifunctional scaffold with broad applications in pharmaceutical science. Its structural versatility, combined with recent advances in synthesis and biological evaluation, positions it as a promising candidate for developing therapies against cancer, inflammation, and metabolic diseases. Ongoing research continues to expand its potential, ensuring its relevance in the evolving landscape of medicinal chemistry.
1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate) Related Products
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
